Orthogonal Protection Enables Sequential Conjugation and Higher DAR in ADCs
Amino-PEG12-t-butyl ester enables a controlled, two-step conjugation strategy unattainable with unprotected NH2-PEG12-COOH linkers. The free amine is first conjugated to a targeting moiety (e.g., an antibody). The tert-butyl ester group remains stable during this initial coupling but is subsequently cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal a free carboxylic acid for payload attachment . This orthogonal protection prevents the uncontrolled polymerization and cross-linking inherent to bifunctional linkers with two free reactive ends, directly contributing to higher drug-to-antibody ratios (DAR) and better-defined ADC constructs. Studies using pendant-type PEG linkers, which incorporate this same orthogonal protection logic, achieved DAR8 ADCs with superior pharmacokinetics compared to DAR4 controls [1].
| Evidence Dimension | Maximum achievable Drug-to-Antibody Ratio (DAR) without aggregation |
|---|---|
| Target Compound Data | DAR8 achievable with preserved structural integrity and low aggregation (facilitated by orthogonal protection logic of tert-butyl ester) |
| Comparator Or Baseline | Conventional DAR4 ADC using a non-PEGylated or unprotected linker |
| Quantified Difference | 2-fold increase in DAR |
| Conditions | In vitro conjugation of Trastuzumab with VC-pABC-MMAE payloads using pendant-type PEG linkers of varying lengths |
Why This Matters
The orthogonal protection of Amino-PEG12-t-butyl ester is a prerequisite for achieving well-defined, high-DAR ADC constructs, directly translating to improved potency and reduced off-target toxicity.
- [1] Miyazaki, I., et al. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2). View Source
